Pinane thromboxane A2

Description

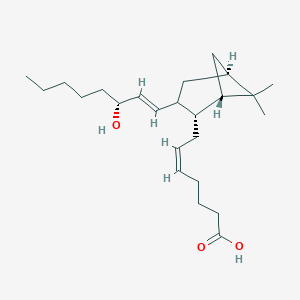

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18?,19-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIHGVLRDHSDV-AJKZGVCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71154-83-1 | |

| Record name | Pinane-thromboxane A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071154831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Stereochemical Control

Diverse Synthetic Routes to Pinane (B1207555) Thromboxane (B8750289) A2

The creation of PTA2 has been approached through several synthetic pathways, often starting from readily available monoterpenes. These routes are designed to build the complex architecture of the molecule in a controlled and efficient manner.

Synthesis from Nopol (B1679846) and Myrtenal Intermediates

A notable synthetic route to Pinane Thromboxane A2 utilizes the monoterpene-derived intermediates, nopol and myrtenal. rsc.org One reported synthesis begins with these two compounds to construct the core structure of the thromboxane analog. rsc.orgresearchgate.net The strategy involves the conjugate addition of a cuprate (B13416276), which is derived from nopol, to myrtenal. rsc.org This key step effectively combines the two precursor fragments and sets the stage for the subsequent installation of the thromboxane side chains.

Stereocontrolled Total Synthesis Approaches

Given the importance of stereochemistry for biological activity, total synthesis approaches to PTA2 place a strong emphasis on stereocontrol. The synthesis of the specific isomer, [1alpha,2 beta(Z),-3 alpha (1E,3R*),5 alpha]-7-(3-(3-hydroxy-1-octenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-yl)-5-heptenoic acid, is crucial. nih.govresearchgate.net The methods employed are designed to ensure the correct spatial arrangement of substituents on both the pinane nucleus and the side chains. This level of control is essential as different stereoisomers can exhibit vastly different biological properties, ranging from potent agonism to antagonism or complete inactivity. pnas.org

Formation of the Pinane Ring System and Thromboxane A2 Side Chain

Pinane Ring System : The bicyclo[3.1.1]heptane skeleton is a defining feature of PTA2. In syntheses starting from precursors like myrtenal, this core structure is already present. rsc.org The challenge then lies in modifying it correctly.

Thromboxane A2 Side Chains : The two side chains—the α-chain (a heptenoic acid) and the ω-chain (a hydroxy-octenyl group)—are attached to the pinane core through a series of chemical reactions. For instance, after the initial conjugate addition of the nopol-derived cuprate to myrtenal, further steps are required to elaborate this intermediate into the final structure. This includes reactions like Wittig-type olefination to install the α-chain's double bond and careful construction of the ω-chain with its characteristic hydroxyl group and trans-double bond. researchgate.net

Stereoisomeric Synthesis and Evaluation

The precise three-dimensional structure of thromboxane analogs is critical to their interaction with biological receptors. The synthesis of different stereoisomers of PTA2 analogs allows for a detailed investigation of structure-activity relationships. For example, in the development of difluorinated thromboxane A2 analogs, four distinct stereoisomers were synthesized, differing in the stereochemistry of the double bond in the α-chain and/or the hydroxyl group in the ω-chain. pnas.org

Evaluation of these isomers revealed significant differences in their biological effects. Only the analog with the natural stereochemistry of TXA2 acted as a full agonist in both platelets and canine saphenous veins. pnas.org The other isomers showed varying and often diminished activities, underscoring the stringent stereochemical requirements of the thromboxane A2 receptor. pnas.org

Development and Synthesis of this compound Derivatives and Analogs

To further explore the therapeutic potential and understand the mechanism of action, a number of derivatives and analogs of PTA2 have been synthesized. nih.gov These molecules typically involve modifications to the side chains or the pinane core to fine-tune their biological activity.

In one study, six different analogs of pinane-thromboxane A2 were synthesized and tested for their ability to antagonize the effects of carbocyclic thromboxane A2 (CTA2), a potent vasoconstrictor. nih.gov The modifications in these analogs led to varying degrees of inhibitory activity. Two derivatives, in particular, demonstrated significant inhibition of CTA2-induced vasoconstriction in cat coronary arteries at a concentration of 1 µM. nih.gov Another derivative was found to be an effective antagonist of prostaglandin-endoperoxide analog-induced human platelet aggregation. nih.gov These findings highlight how targeted structural modifications can alter the pharmacological profile of the parent PTA2 molecule.

Fluorinated analogs of Thromboxane A2 have also been developed, which retain the characteristic 2,6-dioxabicyclo[3.1.1]heptane structure of TXA2, rather than the carbocyclic pinane core of PTA2. pnas.org These stable fluorinated analogs have proven to be valuable tools for characterizing thromboxane receptors. pnas.org

Table of Research Findings on PTA2 and its Analogs

| Compound/Analog | Finding | Source |

| This compound (PTA2) | Inhibits U-46619-induced cat coronary artery constriction with an ID50 of 0.1 µM. | caymanchem.com |

| This compound (PTA2) | Inhibits U-46619-induced aggregation of human platelets with an IC50 of 2 µM. | caymanchem.com |

| This compound (PTA2) | Inhibits rabbit platelet thromboxane synthase with an ID50 of 50 µM. | caymanchem.com |

| 5C-15S BPTA2 | Showed 76 ± 3 percent inhibition of CTA2 (15 nM) induced vasoconstriction at 1 µM. | nih.gov |

| 5T-15S BPTA2 | Showed 72 ± 9 percent inhibition of CTA2 (15 nM) induced vasoconstriction at 1 µM. | nih.gov |

Molecular Interactions and Thromboxane Receptor Pharmacology

Characterization of Thromboxane (B8750289) Prostanoid (TP) Receptor Antagonism

Pinane (B1207555) thromboxane A2 is recognized as a thromboxane prostanoid (TP) receptor antagonist. caymanchem.com It functions by blocking the effects of TXA2 and other similar molecules at these receptor sites. caymanchem.comnih.gov This antagonism has been observed in various biological systems, including platelets and smooth muscle cells. nih.govnih.gov

Pinane thromboxane A2 exhibits competitive antagonism at thromboxane receptors. nih.gov This means it vies with agonists—substances that activate the receptor—for the same binding sites. nih.gov Studies have shown that in the presence of PTA2, higher concentrations of an agonist are required to produce the same biological effect, a hallmark of competitive inhibition. nih.govnih.gov For instance, the inhibitory effect of PTA2 on the aggregation of human platelets induced by various thromboxane mimetics can be overcome by increasing the concentration of the agonist. nih.gov This competitive nature is further supported by Schild plot analysis, which yielded a straight line with a slope not significantly different from one, indicating a competitive interaction at the receptor level. nih.gov

In human platelets, the block of the aggregatory action of the stable thromboxane analog 11,9-epoxymethano-PGH2 by PTA2 is primarily attributed to this competition at the thromboxane receptor. nih.gov

The antagonistic effects of this compound on TP receptors show notable variation across different animal species. researchgate.netresearchgate.net Research has demonstrated that PTA2 significantly inhibits platelet aggregation induced by agents like sodium arachidonate (B1239269) or 9,11-azo-prostaglandin H2 in platelets from humans, dogs, and guinea pigs. researchgate.netresearchgate.net In contrast, while PTA2 also produces significant inhibition in cat platelets, another thromboxane analog, carbocyclic TxA2 (CTA2), does not. researchgate.net Furthermore, the aggregation of rabbit platelets is not significantly blocked by either PTA2 or CTA2. researchgate.net This highlights the species-dependent nature of these interactions and underscores the importance of selecting appropriate animal models in preclinical studies for potential therapeutic applications. researchgate.net

Table 1: Species-Specific Inhibition of Platelet Aggregation by this compound (PTA2)

| Species | Inhibition of Platelet Aggregation by PTA2 | Reference |

|---|---|---|

| Human | Significant | researchgate.net |

| Dog | Significant | researchgate.net |

| Guinea Pig | Significant | researchgate.net |

| Cat | Significant | researchgate.net |

| Rabbit | Not Significant | researchgate.net |

| Sheep | Unresponsive to aggregating agents | researchgate.net |

Interestingly, in plasma-free platelet suspensions, this compound can exhibit a dual character. While it acts as an antagonist to platelet aggregation induced by other thromboxane mimetics, it can also produce a shape change response on its own, which is a thromboxane-like agonist action. nih.gov This shape change can be blocked by other thromboxane antagonists, confirming it is mediated through the TP receptor. nih.gov

Furthermore, PTA2 has been observed to cause a slight increase in cyclic AMP (cAMP) levels in platelets. nih.gov This effect is not typical of a pure TP receptor antagonist and may suggest a very weak stimulatory action on either PGI2 (prostacyclin) or PGD2 (prostaglandin D2) receptors, which are also present on human platelets and are known to increase cAMP. nih.gov This functional antagonism, by raising cAMP levels, could potentially augment its primary activity of blocking the thromboxane receptor. nih.gov

Mechanisms of Thromboxane Synthase Inhibition

In addition to its role as a TP receptor antagonist, this compound also functions as an inhibitor of thromboxane synthase. nih.govcaymanchem.comscbt.com This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2. wikipedia.org By inhibiting this enzyme, PTA2 directly reduces the production of endogenous TXA2. nih.govpnas.org

The inhibitory effect on thromboxane synthase generally occurs at higher concentrations of PTA2 than those required for TP receptor antagonism. nih.govpnas.org For example, in human platelet-rich plasma, thromboxane B2 formation (the stable, inactive metabolite of TXA2) was reduced by 50% at a certain concentration of PTA2. pnas.org Notably, PTA2 does not affect prostacyclin synthetase, the enzyme responsible for producing the anti-aggregatory and vasodilatory prostacyclin, even at high concentrations. nih.govpnas.org This selectivity is a key feature of its biochemical profile. nih.gov

Table 2: Inhibitory Concentrations of this compound (PTA2)

| Target | Effect | IC50 / ID50 | Species/System | Reference |

|---|---|---|---|---|

| TP Receptor | Inhibition of U-46619-induced coronary artery constriction | 0.1 µM (ID50) | Cat | caymanchem.com |

| TP Receptor | Inhibition of U-46619-induced platelet aggregation | 2 µM (IC50) | Human | caymanchem.com |

| Thromboxane Synthase | Inhibition of enzyme activity | 50 µM (ID50) | Rabbit Platelet | caymanchem.com |

| Prostacyclin Synthase | No effect | Up to 100 µM | caymanchem.com |

Radioligand Binding Studies for TP Receptor Elucidation

Radioligand binding studies are a cornerstone for characterizing receptor pharmacology, and the development of labeled ligands has been instrumental in understanding TP receptors.

To facilitate the study of TP receptors, radiolabeled versions of high-affinity antagonists have been developed. caymanchem.compnas.org An example is an iodinated analog of this compound, specifically 7-[(1R,2S,3S,5R)-6,6-Dimethyl-3-(4-iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid, also known as I-SAP. caymanchem.com Another is [125I]-PTA-OH. pnas.org These radiolabeled compounds allow for direct measurement of binding to the receptor. caymanchem.compnas.org

Binding assays using these radioligands on human platelet membranes have demonstrated that the binding is saturable, displaceable by other known TP receptor ligands, and dependent on the protein concentration of the sample. pnas.orgahajournals.org Scatchard analysis of the binding data reveals a single class of high-affinity binding sites. pnas.org For instance, studies with a solubilized binding site from human platelets showed a dissociation constant (Kd) in the nanomolar range, indicating strong binding. pnas.org The development of such radiolabeled ligands has been crucial for the purification and detailed characterization of the TP receptor protein. pnas.org

Saturation and Displacement Kinetics in Platelet Membranes

The interaction of this compound with TP receptors on platelet membranes has been characterized through kinetic studies, often utilizing a radiolabeled derivative, [¹²⁵I]-PTA-OH, to facilitate detection and quantification of binding. These studies have been crucial in determining the affinity of the receptor for this ligand and the density of receptors on platelet membranes.

Research involving the binding of [¹²⁵I]-PTA-OH to solubilized human platelet membranes has provided specific kinetic parameters. Scatchard analysis of these binding data revealed a single class of binding sites. The dissociation constant (Kd), a measure of the ligand's binding affinity, was determined to be 66 ± 16 nM for the solubilized receptor. The maximum number of binding sites (Bmax) was found to be 750 ± 80 fmol/mg of protein. For comparison, the binding parameters for the membrane-bound receptor prior to solubilization were a Kd of 47 ± 11 nM and a Bmax of 700 ± 90 fmol/mg of protein.

Further kinetic analysis has determined the rate constants for the association and dissociation of [¹²⁵I]-PTA-OH with the solubilized receptor. The association rate constant (k₁) was measured at 1.57 x 10⁷ M⁻¹ min⁻¹, while the dissociation rate constant (k₋₁) was 0.61 ± 0.04 min⁻¹. The ratio of these rate constants (k₋₁/k₁) provides an independent calculation of the dissociation constant, yielding a Kd of 39 nM, which is in general agreement with the value obtained from Scatchard analysis.

These kinetic studies demonstrate that PTA2 and its derivatives bind to a finite number of specific sites on platelet membranes with high affinity. The binding is a reversible process, and the data from both saturation and displacement experiments are consistent with an interaction at the TP receptor.

Binding Kinetics of [¹²⁵I]-PTA-OH to Human Platelet Membranes

| Parameter | Value (Solubilized Receptor) | Value (Membrane-Bound Receptor) | Description |

|---|---|---|---|

| Dissociation Constant (Kd) | 66 ± 16 nM | 47 ± 11 nM | Concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |

| Maximum Binding Sites (Bmax) | 750 ± 80 fmol/mg of protein | 700 ± 90 fmol/mg of protein | Total number of receptors available for binding in the sample. |

| Association Rate Constant (k₁) | 1.57 x 10⁷ M⁻¹ min⁻¹ | Not Reported | The rate at which the ligand binds to the receptor. |

| Dissociation Rate Constant (k₋₁) | 0.61 ± 0.04 min⁻¹ | Not Reported | The rate at which the ligand unbinds from the receptor. |

Receptor Occupancy and Functional Activity Correlations

The functional consequences of this compound binding to the TP receptor are concentration-dependent, illustrating a direct correlation between receptor occupancy and the resulting cellular response. At low concentrations, PTA2 exhibits partial agonist activity, whereas at higher concentrations, it behaves as a competitive antagonist.

In plasma-free suspensions of human platelets, low concentrations of PTA2 have been observed to induce a shape change response, which is a characteristic feature of platelet activation and is considered an agonistic action. nih.gov This shape change can be blocked by other TP receptor antagonists, confirming that this effect is mediated through the TP receptor. nih.gov

As the concentration of PTA2 is increased, its antagonistic properties become dominant. At these higher levels of receptor occupancy, PTA2 effectively inhibits platelet aggregation induced by other TP receptor agonists, such as U46619 and arachidonic acid. ias.ac.incaymanchem.com For instance, PTA2 has been shown to competitively inhibit U46619-induced aggregation of human platelets with an IC₅₀ value of 2 µM. caymanchem.com This competitive antagonism is demonstrated by a parallel rightward shift in the dose-response curve of the agonist in the presence of PTA2, without a reduction in the maximum response. This indicates that PTA2 and the agonist are competing for the same binding site on the TP receptor. ahajournals.org

Furthermore, PTA2 has been shown to inhibit the constriction of cat coronary arteries induced by stable prostaglandin endoperoxide analogs, with an ID₅₀ of 0.1 µM. caymanchem.com This demonstrates that the correlation between receptor occupancy and functional activity extends to vascular smooth muscle cells as well. The dualistic nature of PTA2 makes it a particularly informative tool, as it suggests that different levels of receptor occupancy by the same ligand can trigger distinct downstream signaling pathways or that a threshold of receptor occupancy must be reached to transition from a weak agonist signal to an effective antagonistic blockade.

Functional Activity of this compound

| Biological System | Agonist/Stimulus | Observed Effect of PTA2 | Potency (IC₅₀/ID₅₀) |

|---|---|---|---|

| Human Platelets | - (direct action) | Induces shape change (at low concentrations) | Not Reported |

| Human Platelets | U46619 | Inhibition of aggregation | 2 µM |

| Cat Coronary Artery | Prostaglandin Endoperoxide Analogs | Inhibition of constriction | 0.1 µM |

| Rabbit Platelet Thromboxane Synthase | - | Inhibition of enzyme activity | 50 µM |

Molecular Determinants of Receptor Interaction

The specific molecular structure of this compound is fundamental to its interaction with the thromboxane receptor and dictates its pharmacological profile. The key structural features include the pinane bicyclic ring system and the two side chains, which together mimic the native ligand, Thromboxane A2.

The bicyclic ring system is a critical determinant for binding to the TP receptor. ahajournals.org In PTA2, the oxygen-containing oxetane-oxane bicyclic system of the highly unstable TXA2 is replaced by a more stable carbocyclic pinane structure. ontosight.aiahajournals.org This modification confers chemical stability to the molecule while retaining the necessary three-dimensional conformation to fit into the receptor's binding pocket. The stereochemistry of the ring system and its substituents is crucial for high-affinity binding. ontosight.ai

The two side chains of PTA2, an alpha-chain with a carboxylic acid group and an omega-chain with a hydroxyl group, are also essential for its interaction with the receptor. The terminal carboxylic acid on the alpha-chain is a common feature among prostanoids and is believed to be a key interaction point with the receptor, likely forming an ionic bond with a positively charged amino acid residue. The hydroxyl group on the omega-chain is also thought to participate in hydrogen bonding within the receptor's binding site.

The mechanism by which PTA2 acts as a competitive antagonist is by binding to the same site on the TP receptor as the endogenous agonist, TXA2, and other synthetic agonists like U46619. nih.govias.ac.in By occupying the binding pocket, PTA2 prevents the agonist from binding and activating the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation and vasoconstriction. The nature of its antagonism—being competitive—implies that the inhibitory effect can be overcome by increasing the concentration of the agonist. nih.gov This competitive interaction underscores that the molecular determinants of PTA2 binding are sufficiently similar to the native ligand to allow for high-affinity binding but different enough to prevent the conformational change in the receptor that leads to full agonistic activity.

Biological Activities and Pharmacological Profiles in Preclinical Models

Modulation of Platelet Function

PTA2 demonstrates significant influence over platelet activity, a critical component of hemostasis and thrombosis. Its effects are primarily inhibitory, targeting both the aggregation process and the biochemical pathways that produce pro-aggregatory molecules.

Pinane (B1207555) Thromboxane (B8750289) A2 has been shown to be an effective inhibitor of platelet aggregation induced by various agonists across multiple species. nih.gov In human platelet-rich plasma, PTA2 inhibits aggregation induced by the stable prostaglandin (B15479496) endoperoxide analog U-46619 with an IC50 value of 2 µM. caymanchem.com It also effectively blocks the secondary phase of aggregation triggered by agents like ADP and epinephrine (B1671497) and completely abolishes aggregation induced by arachidonic acid, indicating it can antagonize the effects of endogenously formed TXA2. pnas.org

Comparative studies reveal species-specific differences in the efficacy of PTA2. It significantly inhibits aggregatory responses in platelets from humans, dogs, and guinea-pigs. nih.govresearchgate.net In cat platelets, PTA2 also produces significant inhibition. nih.govresearchgate.net However, it does not significantly block the aggregation of rabbit platelets. nih.govresearchgate.net This highlights the importance of species selection when studying thromboxane antagonists. nih.gov

| Species | Effect of PTA2 on Platelet Aggregation | Reference |

|---|---|---|

| Human | Inhibits aggregation (IC50 = 2 µM vs. U-46619) | caymanchem.com |

| Cat | Significant inhibition | nih.govresearchgate.net |

| Dog | Significant inhibition | nih.govresearchgate.net |

| Guinea-pig | Significant inhibition | nih.govresearchgate.net |

| Rabbit | Not significantly blocked | nih.govresearchgate.net |

| System | PTA2 Concentration | Effect on Thromboxane B2 (TXB2) Formation | Reference |

|---|---|---|---|

| Human Platelet-Rich Plasma | 50 µM | ~50% inhibition | pnas.org |

| Rabbit Platelet Thromboxane Synthase | 50 µM (ID50) | 50% inhibition | caymanchem.com |

| Cats (in vivo, Myocardial Ischemia model) | 0.5 µmol·kg⁻¹·h⁻¹ | Prevented increase in plasma thromboxane levels | physiology.org |

Vascular Smooth Muscle Regulation

PTA2 exerts significant antagonistic effects on vascular smooth muscle, particularly in the coronary circulation, by blocking the vasoconstriction induced by TXA2 and its mimetics.

One of the most potent actions of PTA2 is its ability to inhibit the constriction of coronary arteries. nih.gov It effectively antagonizes the vasoconstrictor effects of stable prostaglandin endoperoxide (PGH2) analogs, such as U-46619 and 9,11-azo-PGH2. nih.govpnas.org In isolated cat coronary arteries, PTA2 demonstrates a high potency, with an ID50 of 0.1 µM against U-46619-induced constriction. caymanchem.com This effect is selective, as PTA2 does not antagonize vasoconstriction induced by other agents like potassium chloride or angiotensin II. nih.gov This suggests that PTA2's primary vascular effect is the prevention of vasoconstriction resulting from excessive thromboxane formation, a condition implicated in vasospastic disorders. pnas.org

The effectiveness of PTA2 in attenuating vasoconstriction also shows some variation across different species. nih.gov In vascular preparations from cats, dogs, rabbits, and guinea-pigs, PTA2 significantly attenuated the vasoconstrictor responses induced by the PGH2 analog U-46619. nih.govresearchgate.net When tested against another stable TXA2 agonist, carbocyclic thromboxane A2 (CTA2), PTA2 completely prevented the induced constriction in both cat coronary arteries and rabbit pulmonary arteries. nih.gov The constriction produced by CTA2 was also significantly blocked by PTA2 in vessels from dogs and guinea-pigs. nih.govresearchgate.net These findings underscore the broad-spectrum antagonistic activity of PTA2 on the vascular thromboxane receptor across several species. nih.gov

| Species | Vascular Preparation | Agonist | Effect of PTA2 | Reference |

|---|---|---|---|---|

| Cat | Coronary Artery | U-46619, CTA2 | Inhibition/Prevention | caymanchem.comnih.govnih.gov |

| Dog | Coronary Artery | U-46619, CTA2 | Attenuation/Blockade | nih.gov |

| Rabbit | Coronary & Pulmonary Arteries | U-46619, CTA2 | Attenuation/Prevention | nih.govnih.gov |

| Guinea-pig | Coronary Artery | U-46619, CTA2 | Attenuation/Blockade | nih.gov |

Cellular and Subcellular Effects

Beyond its primary effects on platelets and vascular tissue, PTA2 exhibits other notable cellular activities. At low concentrations, it has been shown to stabilize liver lysosomes, preventing the release of lysosomal enzymes. nih.govpnas.org In a model of myocardial ischemia in cats, PTA2 treatment prevented the decrease in the percentage of bound cathepsin D, a lysosomal protease, in the ischemic heart tissue, suggesting a membrane-stabilizing effect that could be cardioprotective. nih.govphysiology.org

Furthermore, PTA2 does not affect prostacyclin (PGI2) synthase, preserving the production of this important anti-aggregatory and vasodilatory prostaglandin. caymanchem.comnih.gov In a cancer cell model, PTA2, acting as a TP receptor antagonist, was able to attenuate U46619-mediated phosphorylation of ERK and the transcription factor FOXO3 in urothelial cancer cells, pointing to a role in modulating signaling pathways beyond the cardiovascular system. plos.org

Stabilization of Liver Lysosomes

Research has demonstrated that pinane thromboxane A2 exhibits a stabilizing effect on liver lysosomes. nih.govacs.orgresearchgate.net In preclinical models, PTA2 was found to inhibit the release of lysosomal enzymes, such as cathepsin D, from cat liver lysosomes. pnas.org This stabilizing action on lysosomal membranes suggests a potential protective role in certain pathological conditions where lysosomal enzyme release contributes to tissue damage.

In contrast, a related stable analog, carbocyclic thromboxane A2, was observed to have the opposite effect, stimulating the release of lysosomal hydrolases from large granule fractions of liver homogenate at a concentration of 200 nM. researchgate.netpnas.org

Impact on Cell Growth and Apoptosis in Specific Cell Lines

This compound has been shown to influence cell growth and induce apoptosis in certain cancer cell lines.

Prostate Cancer Cells: In PC-3 prostate cancer cells, PTA2, acting as a dual inhibitor of thromboxane synthase and a thromboxane A2 receptor antagonist, was found to induce cell cycle arrest and apoptosis. dtic.mildtic.mil

Lung Cancer Cells: In the context of lung cancer cells, treatment with PTA2 in combination with the tobacco-specific nitrosamine (B1359907) NNK led to a significant increase in both early and late apoptosis compared to cells treated with NNK alone. oup.comoup.com Specifically, the percentage of cells in early and late apoptosis increased by approximately 6-fold and 14-fold, respectively. oup.comoup.com

Urothelial Cancer Cells: In UMUC3 urothelial cancer cells, the thromboxane A2 receptor antagonist pinane (PTXA2) was shown to attenuate the effects of a thromboxane A2 receptor agonist on signaling pathways involved in cell survival. plos.org

Bladder Cancer Cells: In T24 bladder cancer cells, the thromboxane receptor antagonist PTXA2 was observed to decrease the levels of procaspase-3 and increase the levels of active caspase-3, indicating an induction of apoptosis. aacrjournals.org

The table below summarizes the observed effects of this compound on different cell lines.

| Cell Line | Cancer Type | Observed Effect |

| PC-3 | Prostate Cancer | Induces cell cycle arrest and apoptosis. dtic.mildtic.mil |

| Lung Cancer Cells (unspecified) | Lung Cancer | Increases early and late apoptosis when combined with NNK. oup.comoup.com |

| UMUC3 | Urothelial Cancer | Attenuates pro-survival signaling. plos.org |

| T24 | Bladder Cancer | Induces apoptosis. aacrjournals.org |

Interactions with Other Eicosanoid Pathways

This compound demonstrates a selective profile in its interactions with other eicosanoid pathways, distinguishing it from other related compounds.

Selectivity Profile: Lack of Effect on Prostacyclin Synthase Activity

A key feature of this compound is its selectivity. nih.govresearchgate.net Studies have shown that while PTA2 can inhibit thromboxane synthase at higher concentrations, it does not have an effect on prostacyclin (PGI2) synthase activity. nih.govacs.orgresearchgate.net Specifically, PTA2 did not affect PGI synthase at concentrations up to 100 µM. caymanchem.com This selectivity is significant because thromboxane and prostacyclin often have opposing physiological effects, with thromboxane promoting vasoconstriction and platelet aggregation, while prostacyclin induces vasodilation and inhibits platelet aggregation. mdpi.com

Non-Interference with Prostacyclin (PGI2) or Prostaglandin D2 (PGD2) Induced Platelet Inhibition

Further highlighting its selective nature, this compound does not interfere with the inhibitory effects of prostacyclin (PGI2) or prostaglandin D2 (PGD2) on platelet aggregation. pnas.orgnih.govresearchgate.net This indicates that PTA2's mechanism of action is specific to the thromboxane pathway and does not disrupt the anti-aggregatory signals mediated by PGI2 and PGD2. This property is a notable characteristic of its pharmacological profile.

Structure Activity Relationship Sar Investigations

Identification of Key Structural Features for Biological Efficacy

Pinane (B1207555) thromboxane (B8750289) A2 (PTA2) is a synthetic and chemically stable analog of the highly unstable endogenous thromboxane A2 (TXA2). nih.govontosight.ai The defining structural feature of PTA2 responsible for its biological activity profile is the replacement of the labile 2,6-dioxabicyclo[3.1.1]heptane (oxetane-oxane) ring of TXA2 with a stable carbocyclic pinane nucleus. nih.govpnas.org This modification confers stability while retaining the fundamental bicyclic framework necessary for receptor interaction.

The biological efficacy of PTA2 is characterized by a dual mechanism. At lower concentrations, it acts as a competitive antagonist of the thromboxane A2/prostaglandin (B15479496) endoperoxide (TP) receptor, inhibiting platelet aggregation and coronary artery constriction induced by stable TXA2 mimetics. nih.govcaymanchem.com At higher concentrations, it selectively inhibits the thromboxane synthetase enzyme, which is responsible for the production of TXA2, without affecting prostacyclin synthetase. nih.govpnas.org

The key structural components necessary for this activity profile include:

The Pinane Bicyclic System: This core structure provides the rigid conformation that mimics the natural ligand's shape, allowing it to bind to the TP receptor.

Two Side Chains: Like natural prostanoids, PTA2 possesses two side chains extending from the bicyclic core. The specific length, geometry, and functional groups of both the alpha-chain (terminating in a carboxylic acid) and the omega-chain (containing a hydroxyl group) are critical for receptor binding and antagonism. nih.govontosight.ai

The Carboxylic Acid Group: The terminal carboxyl group on the alpha-chain is a crucial feature for anchoring the ligand to the receptor, a common characteristic among prostanoid receptor ligands.

The importance of the pinane nucleus is underscored when comparing PTA2 with its parent carbocyclic analog, carbocyclic thromboxane A2 (CTA2). While both are stable analogs, CTA2 acts as a potent agonist, causing vasoconstriction. researchgate.net This highlights that the specific stereochemistry and methyl groups of the pinane structure in PTA2 are determinant factors for its predominantly antagonistic activity. nih.govresearchgate.net

Stereospecific Requirements for Agonist and Antagonist Activities

The three-dimensional arrangement of atoms (stereochemistry) within thromboxane A2 analogs is a critical determinant of their biological activity, dictating whether a compound will act as an agonist or an antagonist, and its potency.

Research into carbocyclic TXA2 mimetics has shown that the relative orientation of the two side chains is paramount. Analogs with a trans configuration of the side chains on the bicyclic ring possess potent biological activity (either agonist or antagonist), whereas the corresponding cis isomers are only weakly active or inert. nih.gov This demonstrates a strict spatial requirement by the TP receptor for binding.

For Pinane Thromboxane A2 specifically, the stereochemistry at position 15 (C-15) on the omega-side chain is crucial for its antagonist efficacy. The naturally configured compound is the 15(S)-hydroxyl epimer. Studies comparing 15(S)-PTA2 with its synthetic 15(R)-epimer reveal a significant difference in activity. While the 15(S) form is a potent inhibitor of platelet aggregation, the 15(R) epimer is substantially less effective. nih.gov This indicates that the precise orientation of the C-15 hydroxyl group is a key recognition element for the receptor, and an incorrect orientation severely diminishes antagonist activity. This stereospecificity is a common feature among many potent, non-prostanoid TXA2 receptor antagonists, where one enantiomer often exhibits the vast majority of the biological activity. researchgate.net

Table 1: Comparison of Biological Activity of Pinane Thromboxane A₂ Stereoisomers

| Compound | Stereochemistry | Primary Activity | Effect on Platelet Aggregation | Reference |

|---|---|---|---|---|

| Pinane Thromboxane A₂ (PTA₂) | 15(S) | TP Receptor Antagonist, Thromboxane Synthase Inhibitor | Inhibits U-46619-induced aggregation (IC₅₀ = 2 µM) | caymanchem.com |

| 15(R)-Pinane Thromboxane A₂ | 15(R) | Weak Antagonist | Significantly less effective at inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Thromboxane A2 Receptor Antagonists

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. mdpi.com For thromboxane A2 receptor antagonists, QSAR analyses have been instrumental in identifying key physicochemical properties that govern potency and in developing predictive models to guide the design of new, more effective drugs. nih.govnih.gov

QSAR studies on various series of TXA2 receptor antagonists have consistently identified several physicochemical parameters as being crucial for biological activity. nih.govbenthamdirect.com These parameters describe the molecule's properties related to its size, shape, and electron distribution, which influence its ability to traverse biological membranes and bind effectively to the target receptor.

Key parameters identified include:

Lipophilicity (ClogP): This parameter measures how well a compound dissolves in fats and oils versus water. It is a significant factor for TXA2 antagonists, suggesting that an optimal level of hydrophobicity is required for the molecule to partition into the cell membrane and access the receptor's binding pocket. nih.govbenthamdirect.com

Molar Refractivity (MR): Molar refractivity is related to the volume of the molecule and its polarizability. nih.govbenthamdirect.com It serves as a steric descriptor, indicating that the size and shape of the antagonist must be complementary to the topology of the receptor's binding site. A proper fit ensures optimal van der Waals interactions between the ligand and the receptor.

Sterimol Parameters: These are a set of descriptors that more specifically define the dimensions (length and width) of substituents on a molecule. Their importance in QSAR models reinforces the idea that the spatial arrangement and bulk of the molecule are critical for a productive interaction with the receptor. benthamdirect.comingentaconnect.com

Notably, broad electronic effects, with the exception of specific constants like the Hammett constant in certain series, are generally not found to be the primary drivers of biological activity for this class of compounds. benthamdirect.com

Table 2: Key Physicochemical Parameters in QSAR Models for TXA₂ Antagonists

| Parameter | Symbol | Significance in SAR | Reference |

|---|---|---|---|

| Lipophilicity | ClogP / LogP | Governs membrane permeability and access to the receptor binding site. | nih.govbenthamdirect.com |

| Molar Refractivity | MR | Describes molecular volume and polarizability, indicating the importance of steric fit with the receptor. | nih.govbenthamdirect.com |

| Sterimol Parameters | e.g., L, B1, B5 | Define the dimensions of molecular substituents, crucial for optimizing steric interactions within the binding pocket. | benthamdirect.comingentaconnect.com |

| Molecular Volume | - | Indicates overall size constraints imposed by the receptor. | nih.gov |

A primary goal of QSAR is to develop predictive mathematical models that can estimate the biological activity of novel, yet-to-be-synthesized compounds. mdpi.comnih.gov For TXA2 receptor antagonists, various QSAR modeling techniques have been successfully applied, ranging from classical Hansch analysis to more complex three-dimensional (3D-QSAR) and four-dimensional (4D-QSAR) methods. nih.govmdpi.com

The process generally involves:

Data Set Compilation: A series of structurally related compounds (analogs) with experimentally measured biological activities is assembled. nih.gov

Descriptor Calculation: Relevant physicochemical and structural descriptors (like those in 5.3.1) are calculated for each molecule in the series. nih.gov

Model Generation: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to generate an equation that quantitatively links the descriptors to the biological activity. nih.govacs.org

These derived equations form predictive models. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Receptor Surface Analysis (RSA) generate models that provide a visual, three-dimensional representation of where steric bulk or specific electrostatic charges on the molecule would increase or decrease activity. nih.gov More advanced 4D-QSAR approaches also account for the conformational flexibility of the ligands, providing a more dynamic picture of the ligand-receptor interaction. mdpi.comsemanticscholar.org

These predictive models are powerful tools in drug design. benthamdirect.com They allow medicinal chemists to prioritize the synthesis of new analogs that are predicted to have high activity, thereby saving significant time and resources in the discovery of more potent and selective thromboxane A2 receptor antagonists. mdpi.com

In Vitro and Ex Vivo Research Methodologies

Platelet Aggregometry and Associated Biochemical Assays

Platelet aggregometry is a fundamental technique used to assess the pro-thrombotic and anti-thrombotic potential of compounds like PTA2. In this method, platelet-rich plasma is stirred in a cuvette, and an aggregating agent is added. The resulting platelet aggregation is measured by the change in light transmission through the sample.

Research has shown that PTA2 can inhibit platelet aggregation induced by various agonists. For instance, it has been demonstrated to inhibit platelet aggregation in human platelet-rich plasma. nih.gov Specifically, PTA2 inhibits the aggregation of human platelets induced by the stable thromboxane (B8750289) A2 analog U-46619 with an IC50 value of 2 µM. caymanchem.com The inhibitory effect of PTA2 on platelet aggregation is a key aspect of its potential as an antithrombotic agent. nih.gov

Biochemical assays associated with platelet aggregometry often involve measuring the formation of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2. These assays help to determine if a compound's effect on platelet aggregation is due to the inhibition of thromboxane synthase, the enzyme responsible for TXA2 production. mdpi.com

| Agonist | Species | PTA2 Inhibitory Concentration | Reference |

| U-46619 | Human | IC50 = 2 µM | caymanchem.com |

| Collagen | Human | IC50 = 120-130 µM (for 15(R)-PTA2) | caymanchem.com |

Isolated Organ Perfusion Models (e.g., Cat Coronary Artery Perfusion)

Isolated organ perfusion models provide a valuable ex vivo system to study the direct effects of compounds on vascular tone, independent of systemic influences. The cat coronary artery perfusion model has been particularly significant in characterizing the vascular effects of PTA2.

In this model, the coronary arteries of a cat are isolated and perfused with a physiological salt solution. The perfusion pressure is monitored, and changes in this pressure reflect vasoconstriction or vasodilation. Studies have shown that synthetic thromboxane A2 induces a potent, dose-dependent constriction of isolated cat coronary arteries. nih.gov PTA2 has been identified as a selective inhibitor of this coronary artery constriction. nih.gov It effectively antagonizes the vasoconstriction induced by stable prostaglandin (B15479496) endoperoxide analogs and synthetic TXA2. nih.govnih.gov Specifically, PTA2 inhibits U-46619-induced cat coronary artery constriction with an ID50 of 0.1 µM. caymanchem.com

These experiments have provided crucial evidence for the role of thromboxane A2 in coronary vasospasm and have highlighted the potential of PTA2 and similar antagonists in mitigating this effect. nih.govnih.gov

| Agonist | Species | PTA2 Inhibitory Concentration | Reference |

| Synthetic Thromboxane A2 | Cat | Concentration-dependent inhibition | nih.gov |

| Prostaglandin Endoperoxide Analogs | Cat | Inhibition at low concentrations | nih.gov |

| U-46619 | Cat | ID50 = 0.1 µM | caymanchem.com |

Cell Culture Models for Investigating Pinane (B1207555) Thromboxane A2 Actions

Cell culture models are indispensable for dissecting the molecular mechanisms underlying the effects of PTA2 on specific cell types. These models allow for controlled experiments to study signaling pathways and cellular responses.

Osteoblast-like Cell Line Responses to Pinane Thromboxane A2

Osteoblast-like cell lines, such as MC3T3-E1 and UMR-106, are used to study the role of thromboxane A2 signaling in bone metabolism. nih.govnih.gov Research has shown that these cells express thromboxane A2 receptors. nih.gov Studies have investigated the effects of thromboxane A2 analogs on osteoblast proliferation and differentiation. For instance, a stable TXA2 analog was found to stimulate DNA synthesis and increase the number of MC3T3-E1 cells, suggesting a role for TXA2 in bone cell proliferation. nih.gov More recent studies using PTA2 have shown that it can down-regulate the expression of the Fgf23 gene in a dose-dependent manner in UMR-106 osteoblast-like cells. nih.gov This suggests a potential role for thromboxane A2 signaling in regulating fibroblast growth factor 23, a key hormone in phosphate (B84403) and vitamin D metabolism. nih.gov

Lung Cancer Cell Line Studies and Thromboxane Receptor Signaling

The role of thromboxane A2 in cancer progression is an active area of research. Studies using lung cancer cell lines have revealed that the thromboxane A2 receptor (TP) is involved in tumor growth. oup.comoup.com Specifically, the TPα isoform has been shown to promote tumor growth. oup.comnih.gov In a study investigating the effects of the smoking carcinogen NNK, it was found that treatment with PTA2 increased both early and late apoptosis in lung cancer cells that had been exposed to NNK. oup.comoup.com This suggests that inhibiting thromboxane A2 signaling could be a therapeutic strategy against smoking-related lung cancer. oup.comnih.gov

Prostate Carcinoma Cell Line Research on Thromboxane Receptors

Prostate cancer cell lines, such as PC-3 and DU145, have been used to investigate the role of thromboxane A2 in cancer cell motility and progression. dtic.milnih.gov These studies have shown that prostate cancer cells express functional thromboxane A2 receptors. nih.gov The activation of these receptors by a TXA2 mimetic leads to the activation of the small GTPase RhoA and subsequent cell retraction. nih.gov Interestingly, both sustained activation and blockade of the thromboxane receptor with antagonists like PTA2 were found to inhibit the migration of prostate cancer cells, indicating that tight regulation of TP activation is crucial for cell movement. nih.gov Furthermore, PTA2, which acts as both a thromboxane synthase inhibitor and a TP receptor antagonist, has been found to induce cell cycle arrest and apoptosis in PC-3 cells. dtic.mil

Enzymatic Activity Assays for Thromboxane Synthase and Prostacyclin Synthase

Enzymatic activity assays are crucial for determining the selectivity of compounds like PTA2. These assays measure the ability of a compound to inhibit the activity of specific enzymes involved in the arachidonic acid cascade.

Thromboxane synthase is the enzyme that converts prostaglandin H2 (PGH2) into thromboxane A2. youtube.com Prostacyclin synthase, on the other hand, converts PGH2 into prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. youtube.com An ideal antithrombotic agent would selectively inhibit thromboxane synthase without affecting prostacyclin synthase.

Studies have shown that PTA2 is a selective inhibitor of thromboxane synthase. nih.gov At higher concentrations, PTA2 inhibits thromboxane synthase, but it has no effect on prostacyclin synthase. nih.gov For example, PTA2 inhibits rabbit platelet thromboxane synthase with an ID50 of 50 µM, while it does not affect PGI synthase at concentrations up to 100 µM. caymanchem.com This selectivity is a key feature of PTA2's biochemical profile. nih.gov

| Enzyme | Species | PTA2 Inhibitory Concentration | Reference |

| Thromboxane Synthase | Rabbit Platelet | ID50 = 50 µM | caymanchem.com |

| Prostacyclin Synthase | Not specified | No effect up to 100 µM | nih.govcaymanchem.com |

Molecular Biology and Cellular Biochemistry Techniques to Elucidate Signaling Pathways

In vitro and ex vivo research on this compound (PTA2) has been instrumental in dissecting the molecular and cellular signaling cascades it modulates. As a stable and potent agonist of the thromboxane A2 receptor (TXA2R), PTA2 serves as a critical tool for investigating pathways that are otherwise difficult to study using the highly unstable endogenous ligand, Thromboxane A2 (TxA2). acs.orgscbt.com Methodologies employed range from functional assays in primary cells to detailed molecular analyses in cultured cell lines, revealing its influence on gene expression, cell proliferation, and apoptosis.

Research has utilized various cell types to explore the biological activities of PTA2. In vitro studies on human platelets, often using platelet-rich plasma (PRP), have been fundamental in characterizing its effects on aggregation. researchgate.net Furthermore, specialized cell lines, such as rat osteoblast-like UMR-106 cells, mouse MC3T3-E1 osteoblast precursors, and human lung adenocarcinoma cells, have been employed to investigate tissue-specific signaling pathways. karger.comoup.com

A key area of investigation has been the role of PTA2 in modulating the Thromboxane A2 receptor (TPα) signaling pathway in cancer. Studies in lung adenocarcinoma cells have shown that this pathway can form an autoregulatory feedback loop that promotes tumor growth. oup.com In these experiments, treatment with the carcinogen NNK was found to increase the expression of cyclooxygenase-2 (COX-2) and thromboxane A2 synthase (TxAS), leading to TxA2 synthesis. oup.com This newly synthesized TxA2 then activates the TPα receptor, further amplifying the signaling cascade. oup.com The use of PTA2 as a TxA2 modulator in these cell models demonstrated that targeting this pathway could significantly increase apoptosis in cancer cells. oup.com Specifically, when NNK-treated lung cancer cells were also treated with PTA2, a significant increase in both early and late-stage apoptosis was observed, highlighting the anti-proliferative potential of inhibiting this pathway. oup.com

Another research focus has been the effect of TxA2 signaling on the regulation of Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate and vitamin D metabolism. karger.com Experiments using rat UMR-106 and mouse MC3T3-E1 osteoblast-like cells have explored this connection. karger.com These studies involved treating the cells with PTA2, as well as other specific TxA2 receptor agonists (I-BOP) and antagonists (SQ29548), to precisely map the pathway's influence. karger.com Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA) were used to measure changes in FGF23 expression. karger.com The findings from these cellular biochemistry techniques indicated that TxA2 signaling acts as a negative regulator of FGF23 production in these bone-derived cell lines. karger.com

Biochemical assays have also been crucial. Radioligand binding assays using human platelet membranes have helped to characterize the interaction of various agonists and antagonists with the thromboxane A2/prostaglandin H2 receptor. nih.gov These techniques are essential for understanding the affinity and specificity of compounds like PTA2 for their molecular target. nih.gov

The following tables summarize key research findings from these molecular and cellular studies.

Table 1: Research Findings on TxA2 Signaling and FGF23 Regulation

| Cell Line | Technique(s) Used | Compound(s) Tested | Key Finding | Citation |

| Rat UMR-106 Osteoblast-like cells | Cell Culture, qRT-PCR, ELISA | This compound (PTA2), I-BOP (TXA2R agonist), SQ29548 (TXA2R antagonist) | TxA2 receptor activation by PTA2 or I-BOP resulted in a slight but significant decrease in FGF23 expression. | karger.com |

| Mouse MC3T3-E1 cells | Cell Culture, Osteogenic Differentiation, qRT-PCR | This compound (PTA2), I-BOP, U46619 | In differentiated osteoblasts, TxA2 signaling was confirmed to be a negative regulator of FGF23 production. | karger.com |

Table 2: Research Findings on TPα Autoregulatory Feedback Loop in Lung Cancer

| Cell Line | Technique(s) Used | Treatment | Key Finding | Citation |

| Human Lung Adenocarcinoma cells | Cell Culture, Apoptotic Assay (Flow Cytometry), Western Blotting | NNK (carcinogen) + this compound (PTA2) | PTA2 treatment in NNK-exposed cells led to a ~6-fold increase in early apoptosis and a ~14-fold increase in late apoptosis compared to cells treated with NNK alone. | oup.com |

| Human Lung Adenocarcinoma cells | Cell Culture, Western Blotting, siRNA | NNK, SQ29548 (TP antagonist), COX-2 siRNA | The study identified a TPα-dependent feedback loop involving COX-2, ERK, and NF-κB that promotes TxAS expression and TxA2 synthesis, ultimately driving tumor cell growth. | oup.com |

In Vivo Pharmacological Investigations in Animal Models

Assessment of Cardiovascular Effects in Experimental Animal Models

Pinane (B1207555) thromboxane (B8750289) A2 (PTA2), a stable analog of thromboxane A2, has demonstrated notable cardiovascular effects in animal models, primarily characterized by its antagonistic action on vasoconstriction. nih.gov In studies involving feline models, PTA2 has been shown to effectively inhibit coronary artery constriction induced by stable prostaglandin (B15479496) endoperoxide analogs. nih.gov This suggests a direct modulatory role on the vascular smooth muscle, counteracting the potent vasoconstrictive effects of thromboxane A2 mimetics.

The primary mechanism of this cardiovascular effect lies in PTA2's ability to act as a thromboxane receptor antagonist. By competitively binding to these receptors on vascular smooth muscle cells, it prevents the signaling cascade that leads to vasoconstriction. This action is particularly relevant in pathological states where excessive thromboxane A2 production contributes to reduced blood flow.

| Animal Model | Parameter Measured | Effect of Pinane Thromboxane A2 | Reference |

|---|---|---|---|

| Cat | Coronary Artery Constriction (induced by prostaglandin endoperoxide analogs) | Inhibition | nih.gov |

Investigation of Anti-Thrombotic Potential in Animal Models

The anti-thrombotic potential of this compound has been substantiated in various animal models, with its primary mechanism of action being the inhibition of platelet aggregation. nih.gov As a thromboxane A2 analog, PTA2 interferes with the processes that lead to the formation of platelet plugs, a critical step in thrombus formation. nih.gov

At concentrations slightly higher than those required to inhibit vasoconstriction, PTA2 demonstrates a significant reduction in platelet aggregation. nih.gov This dual action—vasodilation and inhibition of platelet aggregation—underscores its potential as an antithrombotic agent. nih.gov Furthermore, at even higher concentrations, PTA2 has been observed to inhibit thromboxane synthetase, the enzyme responsible for the production of thromboxane A2, without affecting prostacyclin synthetase. nih.gov This selectivity is advantageous, as prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, and its continued production is beneficial. The biochemical profile of PTA2 suggests its suitability for further investigation as an antithrombotic therapy. nih.gov

| Activity | Effect of this compound | Concentration Dependency | Reference |

|---|---|---|---|

| Platelet Aggregation | Inhibition | Slightly higher than for vasoconstriction inhibition | nih.gov |

| Thromboxane Synthetase | Inhibition | Higher concentrations | nih.gov |

| Prostacyclin Synthetase | No effect | - | nih.gov |

Role in Pathophysiological Processes in Select Animal Models

Lung Tumorigenesis Models and Thromboxane Receptor Alpha Autoregulation

In animal models of lung tumorigenesis induced by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), this compound has been shown to play a significant role. Research indicates that NNK-mediated activation of the thromboxane A2 receptor alpha (TPα) stimulates the production of thromboxane A2 (TxA2) through a cyclooxygenase-2 (COX-2), extracellular signal-regulated kinase (ERK), and nuclear factor-kappa B (NF-κB) dependent pathway, which in turn upregulates thromboxane A2 synthase (TxAS). oup.com

This newly synthesized TxA2 can then further activate TPα, creating an autoregulatory feedback loop that exaggerates tumor growth. oup.com Studies have demonstrated that dual-acting agents like PTA2 can attenuate this NNK-mediated cell growth. By blocking the thromboxane receptor, PTA2 disrupts this positive feedback loop, thereby inhibiting the proliferative signals that contribute to lung tumorigenesis. This makes the TPα and TxAS pathway a potential therapeutic target in smoking-related lung cancer. oup.com

| Animal Model | Carcinogen | Key Pathway | Effect of this compound | Reference |

|---|---|---|---|---|

| Mouse | NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | TPα autoregulatory feedback loop | Attenuation of cell growth | oup.com |

Myocardial Ischemia Models in Experimental Animals

In experimental animal models of myocardial ischemia, this compound has demonstrated significant cardioprotective effects. nih.gov In a study utilizing pentobarbital-anesthetized cats with induced myocardial infarction via ligation of the left anterior descending coronary artery, PTA2 infusion was shown to preserve the ischemic myocardium. nih.gov

Compared to a vehicle-treated control group, cats receiving PTA2 exhibited a prevention of the expected increase in plasma thromboxane levels from two to five hours post-infarction. nih.gov This was accompanied by a prevention of the significant rise in plasma creatine (B1669601) kinase (CK) activities at four and five hours, a key indicator of myocardial damage. nih.gov Furthermore, PTA2 treatment eliminated the differences in myocardial CK activities between the ischemic and nonischemic regions of the heart and prevented the decrease in percent-bound cathepsin D in the ischemic area. nih.gov Electrocardiogram (ECG) analysis also revealed a reduced incidence of premature beats in the PTA2-treated group. nih.gov These findings collectively indicate that PTA2 protects the myocardium during the acute phase of ischemia by both inhibiting thromboxane formation and antagonizing its detrimental activities. nih.gov

| Animal Model | Parameter | Effect of this compound | Time Point | Reference |

|---|---|---|---|---|

| Cat (Myocardial Infarction Model) | Plasma Thromboxane Levels | Prevented increase | 2-5 hours post-MI | nih.gov |

| Plasma Creatine Kinase (CK) Activity | Prevented large increase | 4-5 hours post-MI | nih.gov | |

| Myocardial CK Activity (Ischemic vs. Nonischemic) | Abolished differences | - | nih.gov | |

| ECG (Premature Beats) | Decreased incidence | - | nih.gov |

Emerging Research Frontiers and Future Directions

Rational Design of Next-Generation Pinane (B1207555) Thromboxane (B8750289) A2 Analogs with Enhanced Specificity and Potency

The development of PTA2 was a significant step in creating stable probes to study the transient biology of TXA2. nih.govwikipedia.org However, the quest for therapeutic agents with improved pharmacological profiles necessitates the rational design of next-generation analogs with enhanced specificity and potency. This involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of PTA2 and its derivatives with the TP receptor and thromboxane synthase.

Early research into PTA2 analogs has provided foundational insights into their SAR. A study involving the synthesis and biological testing of six PTA2 analogs revealed that modifications to the pinane nucleus and the side chains can significantly impact their antagonistic activity. For instance, two derivatives, 5C-15S BPTA2 and 5T-15S BPTA2, demonstrated potent inhibition of carbocyclic thromboxane A2 (CTA2)-induced vasoconstriction in cat coronary arteries, with inhibition rates of 76 ± 3% and 72 ± 9%, respectively, at a concentration of 1 microM. nih.gov In contrast, other analogs in the same study showed weaker inhibitory effects, ranging from 15% to 50%. nih.gov Interestingly, only 5C-15S BPTA2 showed significant antagonism of prostaglandin-endoperoxide analog-induced human platelet aggregation, highlighting that structural modifications can differentially affect activity in various biological systems. nih.gov

The principles of rational drug design are being applied to create TXA2 analogs with improved stability and potency, which can inform the development of novel PTA2 derivatives. For example, the synthesis of fluorinated analogs of TXA2 has been explored to enhance chemical stability while maintaining biological activity. nih.gov Such strategies could be adapted to the pinane scaffold of PTA2 to create analogs with longer half-lives and more predictable pharmacokinetics. The goal is to develop compounds that are not only potent inhibitors but also highly selective for the TP receptor over other prostanoid receptors, thereby minimizing off-target effects. pharmacologyeducation.orgnih.gov

Future research in this area will likely focus on computational modeling and structural biology to elucidate the precise binding modes of PTA2 and its analogs to the TP receptor. This will enable the in-silico design of novel derivatives with optimized interactions, leading to enhanced affinity and specificity. The development of dual-action inhibitors, combining TP antagonism with thromboxane synthase inhibition in a single molecule, also represents a promising avenue for creating more effective antithrombotic agents. nih.gov

| Analog | Concentration | Inhibition of CTA2-induced Vasoconstriction (%) | Effect on Platelet Aggregation |

|---|---|---|---|

| 5C-15S BPTA2 | 1 microM | 76 ± 3 | Antagonized |

| 5T-15S BPTA2 | 1 microM | 72 ± 9 | Little to no antagonism |

| Other Analogs | 1.0 and 2.0 microM | 15 - 50 | Little to no antagonism |

Exploration of Novel Biological Roles Beyond Established Cardiovascular and Platelet Functions

While the roles of PTA2 in the cardiovascular system are well-documented, emerging evidence suggests that the TXA2 pathway is implicated in a much broader range of physiological and pathological processes. nih.gov As a potent TP receptor antagonist, PTA2 is an invaluable tool for exploring these novel biological functions, which extend to cancer biology, inflammation, and immune regulation.

Cancer Progression and Metastasis

The overexpression of TXA2 synthase and TP receptors has been linked to a poorer prognosis and increased metastatic potential in various cancers, including those of the breast, prostate, lung, and colon. nih.govresearchgate.net TXA2 signaling can promote tumor growth, angiogenesis, and cell migration. nih.gov In the context of lung cancer, PTA2 has been shown to significantly increase apoptosis in cells treated with the tobacco-specific carcinogen NNK, suggesting a potential therapeutic application for TP antagonists in smoking-associated lung tumors. oup.com Furthermore, in ovarian cancer, the interplay between platelets and tumor cells, mediated by the TXA2 pathway, is thought to enhance tumor cell invasion and protect cancer cells from the host's immune system. nih.gov The blockade of TP signaling has been shown to reduce lung metastasis in mouse models by inhibiting P-selectin-mediated platelet adhesion to tumor cells. kitasato-u.ac.jp

Inflammation and Immune Response

The TXA2 pathway is also a key player in inflammation and the modulation of the immune response. nih.gov Studies have shown that TXA2 can augment cellular immune responses and contribute to inflammatory tissue injury. nih.gov For instance, TXA2 has been implicated in mediating inflammatory tachycardia. nih.gov The use of TP receptor-deficient mice has revealed that the absence of TP signaling leads to reduced immune-mediated tissue injury in a cardiac transplant rejection model. nih.gov Furthermore, TXA2 signaling has been shown to negatively regulate the interaction between dendritic cells and T cells, thereby modulating acquired immunity. researchgate.net This suggests that TP antagonists like PTA2 could have therapeutic potential in autoimmune and inflammatory diseases. mdpi.com

Other Novel Roles

Beyond cancer and inflammation, the TXA2 pathway has been implicated in other physiological systems. For example, PTA2 and its analogs have been shown to act as non-selective prostanoid antagonists in rat and human stomach muscle, indicating a role for TXA2 signaling in gastrointestinal function. nih.gov These findings open up new avenues for research into the therapeutic applications of PTA2 and its derivatives in a wide range of diseases beyond their traditional cardiovascular indications.

Integration of this compound Research with Advanced Systems Biology Approaches for Comprehensive Pathway Delineation

The complexity of the TXA2 signaling pathway, with its multiple downstream effectors and crosstalk with other signaling networks, necessitates the use of advanced systems biology approaches for a comprehensive understanding of its functions. nih.gov The integration of multi-omics technologies, such as proteomics and metabolomics, with computational modeling can provide a holistic view of the cellular response to PTA2 and help to delineate its complete signaling cascade. frontiersin.org

Multi-Omics Approaches

Multi-omics approaches, which involve the simultaneous analysis of multiple types of biological molecules (e.g., proteins, metabolites), can provide a systems-level understanding of the effects of PTA2. mdpi.com For example, proteomics can be used to identify all the proteins that are differentially expressed or post-translationally modified in response to PTA2 treatment in various cell types. This can reveal novel downstream targets and pathways that are modulated by TP receptor antagonism. Similarly, metabolomics can be used to profile the changes in the cellular metabolome following PTA2 administration, providing insights into the metabolic reprogramming induced by the inhibition of TXA2 signaling. frontiersin.org While direct multi-omics studies on PTA2 are still in their infancy, research on the broader thrombo-inflammatory pathways provides a blueprint for how these technologies can be applied. nih.gov

Computational Modeling and Pathway Analysis

Computational modeling can be used to simulate the dynamics of the TXA2 signaling network and predict the effects of perturbations, such as the introduction of a TP antagonist like PTA2. researchgate.net By integrating experimental data from multi-omics studies into these models, researchers can generate and test new hypotheses about the mechanisms of action of PTA2. Pathway analysis tools can then be used to identify the specific signaling pathways that are most significantly affected by PTA2, providing a deeper understanding of its biological effects. nih.gov This systems-level approach can help to identify novel therapeutic targets within the TXA2 pathway and facilitate the development of more effective and personalized therapies.

The future of PTA2 research lies in the convergence of traditional pharmacology with these advanced systems biology approaches. This will not only enhance our understanding of the multifaceted roles of the TXA2 pathway but also accelerate the discovery and development of next-generation therapeutics targeting this critical signaling cascade.

Q & A

Q. What experimental approaches confirm PTA2's dual role as a thromboxane A2 receptor (TP) antagonist and thromboxane synthase inhibitor?

PTA2's dual activity is validated through ligand-binding assays (e.g., competitive binding with H-SQ29548, a TP antagonist) and enzyme inhibition studies. For receptor antagonism, saturation binding assays in prostate cancer cells (PC-3) demonstrated a Kd of 3.64 nmol/L and Bmax of 120.4 fmol/million cells, confirming TP receptor binding . To assess synthase inhibition, researchers compare thromboxane B2 (TXB2) production in PTA2-treated vs. untreated cells using ELISA or mass spectrometry .

Q. How should dose-response experiments with PTA2 be designed for cell-based assays?

- Step 1: Determine receptor saturation using radioligand binding assays to establish the Kd (e.g., 3.64 nmol/L for TP receptors in PC-3 cells) .

- Step 2: Use logarithmic concentration ranges (e.g., 1 nM–10 µM) to capture sub-saturating and saturating effects.

- Step 3: Include controls: TP agonist U46619 (EC50 = 35 nM) for activation and SQ29548 for competitive antagonism .

- Step 4: Monitor downstream outputs (e.g., RhoA activation via G-LISA or cell contraction assays) .

Q. What are the structural features of PTA2 that enhance its stability compared to native thromboxane A2 (TXA2)?

PTA2 incorporates a pinane ring system, replacing TXA2's labile oxane bicyclic structure. This modification prevents rapid hydrolysis (TXA2 half-life <30 seconds), enabling stable receptor interaction. The ethanol-soluble formulation (−20°C storage) further ensures experimental reproducibility .

Advanced Research Questions

Q. How can researchers distinguish between TP receptor antagonism and thromboxane synthase inhibition when using PTA2?

- Method 1: Combine PTA2 with selective synthase inhibitors (e.g., OKY-046) and compare TXB2 levels. Synthase inhibition reduces TXB2, while receptor antagonism does not .

- Method 2: Use TP receptor-null cells or siRNA knockdowns. If PTA2 loses efficacy, its action is receptor-dependent .

- Method 3: Measure downstream RhoA activation. TP receptor blockade (via PTA2) inhibits U46619-induced RhoA/ROCK signaling, whereas synthase inhibition affects upstream TXA2 synthesis .

Q. What contradictions exist in PTA2's reported effects across different cancer models, and how can they be resolved?

- Contradiction: In prostate cancer, both TP activation and inhibition reduce cell migration, suggesting a Goldilocks zone for receptor activity .

- Resolution: Use time-lapse microscopy to track migration dynamics and single-cell RNA-seq to identify TP expression heterogeneity. Dose titration (1–100 nM PTA2) can clarify biphasic responses .

Q. How does PTA2's efficacy compare in human cancer cells vs. plant stress models?

- Human Systems: PTA2 inhibits TP-mediated RhoA/ROCK signaling in PC-3 cells, reducing cytoskeletal contraction .

- Plant Systems: 15(R)-PTA2 is upregulated in drought-stressed quinoa (69.6-fold increase), potentially acting as a lipid mediator in stress adaptation .

- Methodological Insight: Cross-system studies require species-specific TP receptor validation and tailored detection methods (e.g., LC-MS for plant metabolites) .

Q. What are the challenges in co-administering PTA2 with other TXA2 modulators (e.g., U46619, SQ29548)?

- Challenge 1: Competitive binding at TP receptors may obscure dose-response relationships. Pre-incubate PTA2 (15–30 mins) before adding agonists .

- Challenge 2: Synergistic off-target effects (e.g., COX-1 modulation). Use RNA-seq to identify non-TP pathways affected by combinatorial treatments .

Methodological Best Practices

- Data Validation: Always pair PTA2 studies with TXB2 ELISA to confirm thromboxane pathway engagement .

- Structural Confirmation: Verify PTA2 purity via HPLC (CAS 71111-01-8) and compare with synthetic standards from peer-reviewed syntheses .

- Ethical Compliance: Adhere to NFPA safety protocols (H361 hazard code) for handling ethanol solutions of PTA2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.